molecular formula C21H19N5O4S B3307422 N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 933205-03-9

N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B3307422
CAS No.: 933205-03-9
M. Wt: 437.5 g/mol
InChI Key: BECMHPJRGQSALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidinone core. Key structural elements include:

  • Cyclopenta[d]pyrimidinone backbone: A five-membered cyclopentane ring fused to a pyrimidin-2-one moiety, contributing to rigidity and planar aromaticity.
  • Sulfanyl acetamide bridge: A thioether-linked acetamide group at position 4, enabling hydrogen bonding and metabolic stability.
  • 4-Nitrophenyl terminus: A nitro-substituted phenyl group at the acetamide nitrogen, conferring electron-withdrawing properties and influencing redox behavior.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c27-19(23-15-4-6-16(7-5-15)26(29)30)13-31-20-17-2-1-3-18(17)25(21(28)24-20)12-14-8-10-22-11-9-14/h4-11H,1-3,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECMHPJRGQSALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide (CAS Number: 933205-03-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of the compound is C21H19N5O4SC_{21}H_{19}N_{5}O_{4}S, with a molecular weight of 437.5 g/mol. It is characterized by the presence of a nitrophenyl group and a cyclopenta[d]pyrimidine moiety, which are known to influence its biological activity.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Against Cancer Cell Lines : A study reported that derivatives of cyclopenta[d]pyrimidines showed promising cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like nitro (NO₂) significantly enhanced the cytotoxic activity. Specifically, compounds with an IC₅₀ value of 7.82 µM against the A549 lung cancer cell line were noted for their effectiveness .

Enzyme Inhibition

Another important aspect of this compound's biological activity is its potential as an enzyme inhibitor:

  • Inhibition of Phospholipase A2 : Research has indicated that certain compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial in drug-induced phospholipidosis. The inhibition mechanism involves interference with PLA2G15 binding to liposomes, suggesting that similar compounds could be explored for their inhibitory effects on this enzyme .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in determining its biological activity:

Substituent Effect on Activity
Nitro group (NO₂)Enhances cytotoxicity against cancer cells
Pyridine moietyPotentially increases binding affinity to targets
Sulfanyl groupMay influence solubility and bioavailability

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(4-nitrophenyl)-2-acetamide:

  • Cytotoxicity Assessment : In vitro assays demonstrated that modifications in the aryl substituents significantly affect the anticancer properties. Compounds with multiple electron-withdrawing groups exhibited higher potency compared to those with electron-donating groups .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the inhibition of PLA2G15 could serve as a predictive model for assessing drug-induced toxicity during pharmaceutical development .
  • Comparative Analysis : Comparative studies between various derivatives highlighted that those incorporating multiple nitro groups had superior activity profiles compared to their mono-substituted analogs .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrimidine and pyridine have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor progression . The ability of N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide to interact with these targets could be investigated further through in vitro studies.

Antimicrobial Properties :
Compounds containing nitrophenyl and sulfur functionalities have demonstrated antimicrobial activity against a range of pathogens. Studies have shown that modifications to the nitrophenyl group can enhance the antibacterial efficacy of related compounds . The potential for this compound to serve as an antimicrobial agent warrants investigation through clinical microbiological assays.

Biological Research Applications

Enzyme Inhibition Studies :
The compound's structure suggests potential as an inhibitor for various enzymes. For example, its ability to form hydrogen bonds and π-stacking interactions may allow it to bind effectively to enzyme active sites. Research into enzyme kinetics could reveal its inhibitory capabilities against targets such as proteases or kinases .

Drug Design and Development :
Given its structural complexity and potential biological activity, this compound can serve as a lead candidate in drug design efforts. Molecular docking studies can be employed to predict binding affinities and orientations within target proteins, facilitating the optimization of pharmacological properties .

Materials Science Applications

Organic Electronics :
The incorporation of such compounds into organic electronic devices is an emerging area of research. The unique electronic properties imparted by the nitrophenyl and pyridine groups may enhance charge transport characteristics in organic semiconductors . Investigating the compound's performance in organic light-emitting diodes (OLEDs) or organic photovoltaic cells could yield valuable insights.

Case Studies

Study Title Focus Findings
Synthesis and Anticancer Activity of Pyrimidine DerivativesAnticancer propertiesIdentified potent inhibitors against cancer cell lines with similar structures.
Antimicrobial Activity of Nitrophenyl CompoundsAntimicrobial efficacyDemonstrated effectiveness against Gram-positive bacteria; structure activity relationship analyzed.
Molecular Docking Studies on Enzyme InhibitorsEnzyme inhibitionRevealed potential binding sites for pyrimidine derivatives; suggested modifications for enhanced activity.

Comparison with Similar Compounds

Structural Analogues with Nitrophenyl and Pyrimidine Moieties

Example Compound : 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()

  • Core Structure: Tetrahydropyrimidine (non-fused) with a thioxo group at position 2.
  • Key Differences: Replaces the cyclopenta[d]pyrimidinone with a simpler tetrahydropyrimidine ring. Substitutes the sulfanyl acetamide bridge with a carboxamide group. Incorporates an indole substituent instead of pyridinylmethyl.
  • Impact: The thioxo group (C=S) may increase nucleophilicity compared to the target compound’s oxo (C=O) group, altering reactivity in biological systems.

Sulfanyl Acetamide Variants

Example Compound : 2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide ()

  • Core Structure: Dihydropyrimidinone (non-fused) with a sulfamoylphenyl terminus.
  • Key Differences :
    • Lacks the fused cyclopentane ring, reducing structural rigidity.
    • Replaces the nitro group with a sulfamoyl (-SO₂NH₂) group.
  • Impact :
    • The sulfamoyl group increases polarity and water solubility, favoring renal excretion over hepatic metabolism.
    • Simplified pyrimidine core may reduce binding affinity to targets requiring planar aromatic systems .

Complex Heterocyclic Systems

Example Compound : Trioxo-pyrido[4,3-d]pyrimidine derivative ()

  • Core Structure : Pyrido[4,3-d]pyrimidine with cyclopropyl and fluoro-iodophenyl substituents.
  • Key Differences :
    • Incorporates three oxo groups and a fused pyridine ring, enhancing metabolic stability.
    • Bulky halogenated substituents (fluoro, iodo) improve lipophilicity and target selectivity.
  • Impact :
    • The trioxo system may resist enzymatic degradation, prolonging half-life.
    • Halogen atoms enhance van der Waals interactions in hydrophobic binding pockets .

Piperazine-Linked Acetamides

Example Compound: N-(4-phenoxyphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide ()

  • Core Structure: Acetamide with a piperazine linker and phenoxyphenyl group.
  • Key Differences: Replaces the pyrimidinone core with a flexible piperazine ring. Uses a phenoxyphenyl group instead of nitrophenyl.
  • Impact: Piperazine introduces basicity, enabling salt formation for improved solubility. Phenoxy group may reduce electron-withdrawing effects compared to nitro, altering redox behavior .

Table 1: Structural and Functional Comparison of Analogues

Compound Class Core Structure Substituents/Modifications Key Properties Hypothesized Biological Impact
Target Compound Cyclopenta[d]pyrimidinone Pyridinylmethyl, nitro phenyl Rigid, lipophilic, H-bond capable CNS penetration, enzyme inhibition
Tetrahydropyrimidine () Non-fused pyrimidine Indole, thioxo Flexible, hydrophobic Peripheral target selectivity
Dihydropyrimidinone () Non-fused pyrimidinone Sulfamoylphenyl Polar, water-soluble Renal clearance, solubility-driven
Pyrido-pyrimidine () Fused pyridine-pyrimidine Halogens, trioxo Stable, lipophilic Prolonged half-life, kinase targeting
Piperazine Acetamide () Piperazine linker Phenoxyphenyl Basic, flexible GPCR modulation, oral bioavailability

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Formation of the pyrimidine ring via reaction of thiourea derivatives with cyclopentanone intermediates under acidic conditions .
  • Functionalization : Introduction of the sulfanylacetamide moiety using mercaptoacetic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography or preparative HPLC to isolate the final product, with purity confirmed by TLC (Rf values) and NMR spectroscopy . Critical parameters include temperature control (60–80°C for cyclization) and solvent selection (e.g., DMF for polar intermediates) .

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the pyridinylmethyl group (δ ~8.5 ppm for pyridine protons) and the cyclopenta[d]pyrimidin-2-one moiety (δ ~160 ppm for carbonyl carbons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 495.12) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., bond angles and torsion angles) .

Q. What are the standard protocols for assessing its purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients .
  • Stability studies : Accelerated degradation tests under acidic/alkaline conditions (pH 1–13) and thermal stress (40–60°C) to identify decomposition products .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action?

  • Target selection : Docking against enzymes like kinases or receptors (e.g., EGFR) using software such as AutoDock Vina .
  • Binding affinity analysis : Key interactions include hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Lys745 in EGFR) and π-π stacking of the nitrophenyl group with hydrophobic pockets .
  • Validation : Comparative MD simulations (100 ns) to assess binding stability and free energy calculations (MM-PBSA) .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

  • Comparative SAR studies : Systematic variation of substituents (e.g., replacing nitrophenyl with fluorophenyl) to correlate structure with activity .
  • Meta-analysis : Cross-referencing IC50 values across assays (e.g., antiproliferative activity in MCF-7 vs. HepG2 cells) to identify cell-line-specific effects .
  • Data normalization : Adjusting for differences in experimental conditions (e.g., serum concentration in cell culture) .

Q. How can synthetic by-products or isomerization during storage impact research outcomes?

  • By-product profiling : LC-MS to detect impurities (e.g., des-nitro derivatives from reduction reactions) .
  • Isomerization control : Storage at –20°C in amber vials to prevent photodegradation and periodic NMR checks for stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.